molecular formula C7H8N2O3 B066577 2-Methoxy-4-methyl-3-nitropyridine CAS No. 160590-36-3

2-Methoxy-4-methyl-3-nitropyridine

Cat. No. B066577
M. Wt: 168.15 g/mol
InChI Key: BGHDKUHZYJCOQG-UHFFFAOYSA-N
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Description

2-Methoxy-4-methyl-3-nitropyridine is a compound of interest in various chemical research areas. It is synthesized and analyzed for its unique molecular structure, chemical reactions, and properties.

Synthesis Analysis

  • Synthesis of Related Compounds: Research on compounds related to 2-Methoxy-4-methyl-3-nitropyridine, like 2-Amino-6-methoxy-3-nitropyridine, reveals that these can be synthesized from dichloropyridine derivatives through processes such as substitution, nitration, and ammoniation (Song Guo-qiang, 2008).

Molecular Structure Analysis

  • X-Ray and Spectroscopic Analysis: The molecular structure of related nitropyridine compounds has been analyzed using X-ray and spectroscopic methods, providing insights into their structural features and optical properties (Marijana Jukić et al., 2010).

Chemical Reactions and Properties

  • Nitration Reactions: Studies on nitration reactions of compounds like 2-methoxy-3-hydroxypyridine, which are structurally similar to 2-Methoxy-4-methyl-3-nitropyridine, show specific patterns in nitro group positioning (L. D. Smirnov et al., 1971).

Physical Properties Analysis

  • Vibrational Spectroscopic Studies: The physical properties, such as vibrational aspects of related nitropyridine molecules, have been investigated using techniques like FT-IR and Raman spectroscopy, providing insights into their molecular stability and bond strength (M. Karnan et al., 2012).

Chemical Properties Analysis

  • Molecular Electrostatic Potential Surface: The chemical properties, including the molecular electrostatic potential surface of nitropyridine derivatives, have been studied to understand charge distribution and chemical reactivity (V. Balachandran et al., 2012).

Scientific Research Applications

  • Synthesis and Reactions of Nitropyridines

    • Field : Organic Chemistry
    • Application : Nitropyridines are used in the synthesis of various organic compounds .
    • Method : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. This is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .
    • Results : With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .
  • Preparation of 4-Methyl-3-nitropyridine

    • Field : Organic Synthesis
    • Application : 4-Methyl-3-nitropyridine is used as a starting material in the synthesis of ethyl 6-azaindole-2-carboxylate and also 3-substituted azaindoles .
    • Method : The preparation of 4-Methyl-3-nitropyridine involves the malonation of 4-methoxy-3-nitropyridine with sodium diethyl malonate .
    • Results : The product is 4-Methyl-3-nitropyridine, which can be used in further reactions .
  • Synthesis of Imidazo[4,5-c]pyridines

    • Field : Organic Chemistry
    • Application : Imidazo[4,5-c]pyridines have been synthesized from 4-aminopyridine .
    • Method : The reaction of 4-aminopyridine with N2O5 in an organic solvent gives the N-nitropyridinium ion. This is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .
    • Results : The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
  • Synthesis of 2-Substituted-5-Nitropyridines

    • Field : Organic Chemistry
    • Application : A series of 2-substituted-5-nitropyridines has been synthesized from 5-nitropyridine-2-sulfonic acid .
    • Method : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .
    • Results : High regioselectivities and yields have been obtained to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
  • Synthesis of Methyl 3-Fluoropyridine-4-carboxylate

    • Field : Organic Synthesis
  • Vicarious Substitution Method

    • Field : Organic Chemistry
    • Application : 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method .
    • Method : The reaction of 3-nitropyridine with ammonia and amines in an organic solvent gives the substituted nitropyridines .
    • Results : High regioselectivities and yields have been obtained to afford a series of 4-substitified-2-alkylamino-5-nitropyridines .
  • Oxidative Substitution Method

    • Field : Organic Chemistry
    • Application : 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the oxidative substitution method .
    • Method : The reaction of 3-nitropyridine with ammonia and amines in the presence of an oxidizing agent gives the substituted nitropyridines .
    • Results : High regioselectivities and yields have been obtained to afford a series of 4-substitified-2-alkylamino-5-nitropyridines .

Safety And Hazards

The safety data sheet for a similar compound, 4-Methoxy-3-nitropyridine hydrochloride, indicates that it is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-methoxy-4-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-5-3-4-8-7(12-2)6(5)9(10)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHDKUHZYJCOQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450785
Record name 2-methoxy-3-nitro-4-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-methyl-3-nitropyridine

CAS RN

160590-36-3
Record name 2-methoxy-3-nitro-4-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 160590-36-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
TD Crawford, V Tsui, EM Flynn, S Wang… - Journal of Medicinal …, 2016 - ACS Publications
… 5-Bromo-2-methoxy-4-methyl-3-nitropyridine (12) Sodium acetate (365 g, 5.37 mol) was added to a stirred solution of 2-methoxy-4-methyl-3-nitropyridine (250 g, 1.49 mol) in acetic acid …
Number of citations: 108 pubs.acs.org
B Parrino, V Spanò, A Carbone, P Barraja, P Diana… - Molecules, 2014 - mdpi.com
Derivatives of the new ring systems bispyrido[4',3':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-6,13-dione and its deaza analogue pyrido[4'',3'':4',5']pyrrolo-[1',2':4,5]pyrazino[1,2-a]indole-6,13-…
Number of citations: 13 www.mdpi.com
KF McDaniel, L Wang, T Soltwedel… - Journal of medicinal …, 2017 - ACS Publications
… Pyrrolopyridone bromide 18 was generated in excellent overall yield utilizing a five-step sequence beginning with 5-bromo-2-methoxy-4-methyl-3-nitropyridine (14) and was utilized in …
Number of citations: 124 pubs.acs.org
GS Sheppard, L Wang, SD Fidanze… - Journal of Medicinal …, 2020 - ACS Publications
The BET family of proteins consists of BRD2, BRD3, BRD4, and BRDt. Each protein contains two distinct bromodomains (BD1 and BD2). BET family bromodomain inhibitors under …
Number of citations: 82 pubs.acs.org
J Zhang, P Chen, P Zhu, P Zheng, T Wang, L Wang… - Bioorganic …, 2020 - Elsevier
… The intermediate 17 was prepared by reduction of compound 16 employing iron powder, which was derived from condensation of 5-bromo-2-methoxy-4-methyl-3-nitropyridine (15) with …
Number of citations: 15 www.sciencedirect.com
J Chen, Y Li, J Zhang, M Zhang, A Wei, H Liu… - European Journal of …, 2021 - Elsevier
… To a solution of 5-bromo-2-methoxy-4-methyl-3-nitropyridine 12 (25ág, 101.19ámmol) in dimethylformamide (DMF) (50ámL) was added N, N-Dimethylformamide dimethyl acetal (34ámL…
Number of citations: 35 www.sciencedirect.com
J Chen, Y Li, J Zhang, M Zhang, A Wei, H Liu, Z Xie… - 1920 - somatostatinreceptor.com
… To a solution of 5-bromo-2-methoxy-4-methyl-3-nitropyridine 12 (25g, 101.19 mmol) in dimethylformamide (DMF) (50 mL) was added N, N-Dimethylformamide dimethyl acetal (34 mL, …
Number of citations: 0 somatostatinreceptor.com
RM Karim, L Yang, L Chen, MJ Bikowitz… - Journal of Medicinal …, 2022 - ACS Publications
Bromodomains regulate chromatin remodeling and gene transcription through recognition of acetylated lysines on histones and other proteins. Bromodomain-containing protein TAF1, …
Number of citations: 10 pubs.acs.org
GB Evans, RH Furneaux, TL Hutchison… - The Journal of …, 2001 - ACS Publications
… 2-Methoxy-4-methyl-3-nitropyridine (27). A solution of 2-chloro-4-methyl-3-nitropyridine (26) (20 g, 115.9 mmol) in methanol (100 mL) containing sodium methoxide (25% solution in …
Number of citations: 119 pubs.acs.org

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